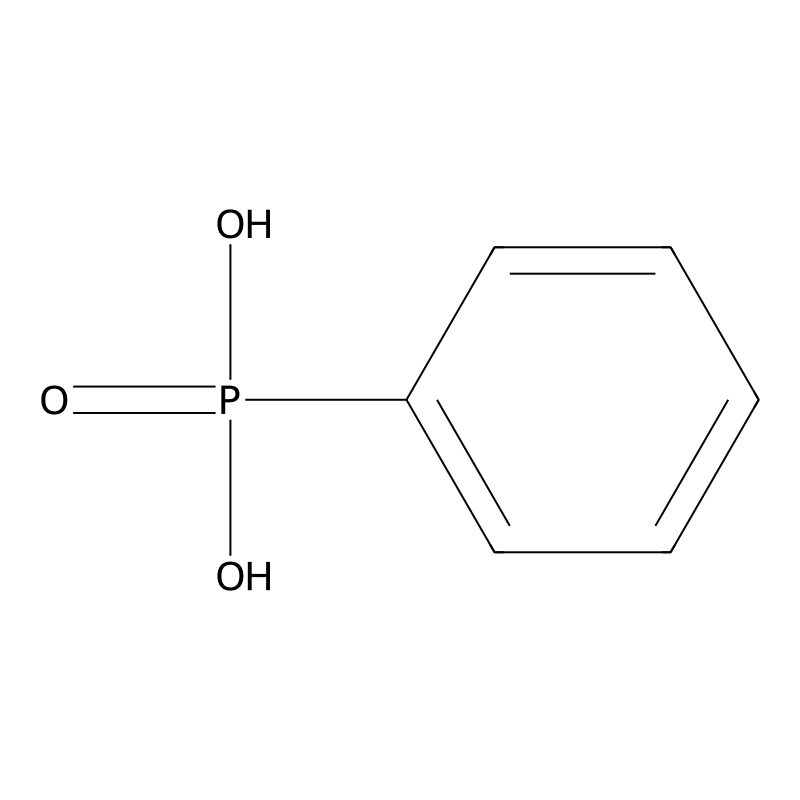

Phenylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- As an intermediate: Phenylphosphonic acid serves as a valuable starting material for the synthesis of diverse organophosphorus compounds like phosphonates and phosphonates esters. These compounds find various applications in pharmaceuticals, materials science, and agriculture.

- Catalyst activation: In certain reactions, phenylphosphonic acid acts as an activator for catalysts, enhancing their efficiency and selectivity. For example, it plays a role in the Noyori oxidation, a greener method for converting sulfides to sulfones [].

Materials Science:

- Functionalization: Phenylphosphonic acid can chemically bond to the surface of various materials like titania particles. This "functionalization" process modifies the material's properties, allowing for applications in areas like catalysis, sensors, and corrosion protection [].

- Self-assembled monolayers (SAMs): Phenylphosphonic acid molecules can self-assemble into ordered layers on specific surfaces. These SAMs find potential applications in organic electronics, where they can influence the interaction between organic semiconductors and conductive oxides [].

Analytical Chemistry:

- Magnetic resonance studies: Phenylphosphonic acid serves as a model compound for studying other phosphonic acid derivatives using techniques like solid-state nuclear magnetic resonance (NMR). This helps researchers understand the structure and dynamics of these molecules.

- Biomedical research: Specific methods involving phenylphosphonic acid can enhance the detection of phosphomonoesters and phosphodiesters in breast tumor models using magnetic resonance spectroscopy [].

Phenylphosphonic acid, with the chemical formula CHOP, is an organophosphorus compound characterized by a phenyl group attached to a phosphonic acid moiety. It appears as a colorless to pale yellow liquid or solid and is soluble in polar solvents such as water and alcohols. This compound is notable for its ability to act as both a reagent and a catalyst in various

Phenylphosphonic acid is considered harmful if swallowed and can cause skin and eye irritation. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

Data:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)

- Formation of Phosphonates: It can react with alkyl halides, such as butyl bromide, in the presence of bases like triethylamine to form phosphonates under microwave irradiation conditions .

- Thermal Intercalation: When subjected to heat, phenylphosphonic acid can intercalate into layered double hydroxides, leading to new materials with enhanced properties .

- Catalytic Reactions: It serves as an efficient catalyst for the synthesis of α-aminophosphonates, demonstrating its utility in organic synthesis .

Phenylphosphonic acid can be synthesized through several methods:

- Direct Phosphonation: This method involves reacting phenol with phosphorus trichloride in the presence of water, leading to the formation of phenylphosphonic acid.

- Microwave-Assisted Synthesis: The reaction of phenol with phosphorus oxychloride under microwave irradiation has been reported as an efficient route for synthesizing phenylphosphonic acid .

- Reactive Milling: A novel synthetic approach involves reactive milling techniques that facilitate the functionalization of titania particles with phenylphosphonic acid .

Phenylphosphonic acid has diverse applications across various fields:

- Catalysis: It is utilized as a catalyst in organic reactions, particularly in the synthesis of complex phosphonates.

- Electrolytes: Recent studies have proposed its use as an additive in carbonate electrolytes for lithium metal batteries, enhancing cycling stability and performance .

- Material Science: Its ability to intercalate into layered materials makes it valuable for developing advanced composite materials.

Studies on the interactions of phenylphosphonic acid with other compounds have revealed its role in complexation reactions. For instance, it forms complexes with lithium ions, which can reduce nucleus size during plating processes in battery applications . Furthermore, its interactions with layered double hydroxides suggest potential applications in catalysis and material stabilization .

Phenylphosphonic acid shares structural similarities with other organophosphorus compounds but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| Phenylphosphonic Acid | CHOP | Acts as an effective catalyst; used in battery additives |

| Methylphosphonic Acid | CHOP | Primarily known for its role as a chemical warfare agent |

| Diphenylphosphinic Acid | CHOP | Used in flame retardants; less soluble than phenylphosphonic acid |

| Tris(phenyl) phosphate | CHOP | Utilized as a plasticizer; greater molecular weight than phenylphosphonic acid |

Phenylphosphonic acid's unique combination of reactivity and solubility makes it particularly valuable in both synthetic chemistry and material science applications. Its ability to function effectively as both a reagent and a catalyst sets it apart from similar compounds within the organophosphorus family.

Facilitation of α-Aminophosphonate Formation

Phenylphosphonic acid efficiently catalyzes the one-pot, three-component synthesis of α-aminophosphonates from amines, carbonyl compounds, and dialkyl phosphites under solvent-free conditions [1]. The reaction proceeds at mild temperatures (50°C) with a low catalyst loading (10 mol%), achieving yields of 70–92% across aliphatic and aromatic substrates. For instance, the condensation of benzylamine, benzaldehyde, and dimethyl phosphite produces the corresponding α-aminophosphonate in 85% yield within 3 hours [1]. The catalyst’s acidic protons facilitate imine formation from the amine and aldehyde, followed by nucleophilic addition of the phosphite to the Schiff base intermediate [1].

Table 1: Representative α-Aminophosphonates Synthesized Using Phenylphosphonic Acid [1]

| Amine | Carbonyl Compound | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Benzylamine | Benzaldehyde | 85 | 3 |

| Cyclohexylamine | Acetophenone | 78 | 4 |

| Aniline | 4-Nitrobenzaldehyde | 70 | 5 |

The methodology is scalable to gram quantities without compromising yield, underscoring its industrial applicability [1].

Biginelli Multicomponent Reactions

In the Biginelli reaction, phenylphosphonic acid (10 mol%) promotes the condensation of β-ketoesters, aldehydes, and urea/thiourea to yield 3,4-dihydropyrimidin-2(1H)-ones [2]. Under reflux in acetonitrile, electron-rich aldehydes like 4-methoxybenzaldehyde achieve 89% yield, while electron-deficient analogs (e.g., 4-nitrobenzaldehyde) require longer reaction times (10 hours) for 65% yield [2]. Thiourea derivatives exhibit lower reactivity, with yields ranging from 55–70% [2]. The catalyst accelerates both the formation of the N-acyliminium intermediate and the subsequent cyclization step.

Table 2: Biginelli Reaction Outcomes with Phenylphosphonic Acid [2]

| Aldhyde | Thiourea/Urea | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | Urea | 89 |

| 4-Nitrobenzaldehyde | Urea | 65 |

| Benzaldehyde | Thiourea | 58 |

Solvent-Free Catalytic Systems

Phenylphosphonic acid excels in solvent-free environments, minimizing waste and simplifying purification. For example, the synthesis of α-zirconium phenylphosphonate nanoparticles occurs via direct reaction between zirconium sources and molten phenylphosphonic acid at 150°C [4]. This method produces 15–30 nm nanoparticles with high crystallinity, avoiding toxic solvents like dimethylformamide [4]. Similarly, α-aminophosphonate synthesis under solvent-free conditions reduces reaction times by 40% compared to solvent-based systems [1].

Reusability and Heterogeneous Catalysis

The heterogeneous nature of phenylphosphonic acid enables easy recovery via filtration and reuse for up to five cycles without significant activity loss [1]. In α-aminophosphonate synthesis, the catalyst retains 92% efficiency after three cycles, as confirmed by consistent NMR yields [1]. Its stability under high-temperature conditions (up to 200°C) further supports its use in continuous-flow systems [4].

Mechanistic Insights in Condensation Reactions

Mechanistic studies reveal that phenylphosphonic acid operates through dual protonation and hydrogen-bonding interactions. In α-aminophosphonate formation, it protonates the carbonyl oxygen of the aldehyde, enhancing electrophilicity for nucleophilic amine attack [1]. Subsequent phosphite addition is stabilized by hydrogen bonding between the catalyst’s hydroxyl groups and the phosphoryl oxygen [1]. For Biginelli reactions, the catalyst promotes keto-enol tautomerism in the β-ketoester, facilitating condensation with the in situ-generated N-acyliminium ion [2]. Solid-state NMR studies confirm that the catalyst’s rigid aromatic framework prevents leaching during heterogeneous catalysis [4].

Phenylphosphonic acid exhibits exceptional versatility as a ligand in transition metal coordination chemistry, forming stable complexes with a diverse range of metal ions through multiple coordination modes. The phosphonate group possesses two deprotonatable hydroxyl groups and a phosphoryl oxygen, enabling it to coordinate through one, two, or three oxygen atoms depending on the metal center, pH conditions, and structural requirements [1] [2].

Binding Modes and Structural Diversity

The coordination chemistry of phenylphosphonic acid is characterized by its ability to adopt multiple binding modes with transition metals. The most common coordination mode observed is bidentate bridging, where the phosphonate group coordinates through two oxygen atoms to bridge metal centers [1] [3]. This mode is particularly prevalent in complexes with divalent transition metals including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) [1] [2].

Under hydrothermal conditions, phenylphosphonic acid forms distinct structural motifs with different metals. Copper(II) complexes typically exhibit square pyramidal geometry with {CuN₂O₃} coordination environments, where phosphonate oxygen atoms participate in both edge-sharing and corner-sharing arrangements [1]. Zinc(II) complexes demonstrate {ZnO₃N₂} square pyramidal geometries with predominant corner-sharing connectivity between metal centers and phosphonate groups [1].

Monodentate Coordination

In metal-organic framework applications, phenylphosphonic acid can function as a monodentate ligand, particularly when incorporated into zirconium-based frameworks. Research has demonstrated that phenylphosphonic acid ligands can be successfully incorporated into NU-1000 type frameworks through solvent-assisted ligand incorporation, where they coordinate to terminal zirconium(IV) sites [4] [5]. This coordination mode occurs through displacement of hydroxo and aqua ligands, with the phosphonate binding in a chelating fashion to individual metal centers [4].

Thermodynamic Stability

The thermodynamic stability of phenylphosphonic acid complexes has been extensively studied, revealing significant differences in binding affinity compared to carboxylate ligands. Stability constant measurements for uranyl-phenylphosphonate complexes have yielded log K₁₁₁ = 3.4 ± 0.2 for UO₂(HPhPO₃)⁺ and log K₁₀₁ = 7.1 ± 0.1 for UO₂PhPO₃, demonstrating the strong binding affinity of the phosphonate group [6]. These values are considerably higher than those typically observed for carboxylate ligands, reflecting the enhanced coordination strength of phosphonate groups.

Surface Coordination

On metal oxide surfaces, phenylphosphonic acid exhibits unique adsorption behavior that depends on coverage and surface conditions. Studies on titanium dioxide surfaces reveal that at low coverage, the molecule adopts a tridentate binding mode with deprotonation of both phosphonate hydroxyl groups, while at higher coverages, a mixed bidentate/monodentate mode develops [7]. The phenyl ring orientation is characterized by a tilt angle of approximately 12-16° from the surface normal, indicating well-ordered molecular arrangements [8].

| Metal System | Coordination Mode | Stability Features | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II) | Bidentate bridging | Corner and edge-sharing polyhedra | [1] |

| Cu(II) | Square pyramidal | {CuN₂O₃} geometry | [1] |

| Zn(II) | Square pyramidal | {ZnO₃N₂} geometry | [1] |

| Zr(IV) | Monodentate | Terminal coordination | [4] |

| U(VI) | Chelating | log K = 7.1 ± 0.1 | [6] |

| TiO₂ surface | Tridentate/mixed | Coverage-dependent | [7] |

Structural Features of Coordination Polymers

Phenylphosphonic acid serves as a versatile building block for coordination polymers, generating structures ranging from discrete molecular complexes to extended three-dimensional networks. The structural diversity arises from the flexible coordination modes of the phosphonate group and the ability to form both inorganic and organic structural motifs [2] [9].

Dimensionality Control

The dimensionality of phenylphosphonic acid coordination polymers is strongly influenced by the metal-to-ligand ratio, synthesis conditions, and presence of auxiliary ligands. Zero-dimensional molecular complexes are formed when phenylphosphonic acid coordinates in both neutral and monodeprotonated forms, as demonstrated in the isomorphic series [M(II)(HO₃PPh)₂(H₂O₃PPh)₂(H₂O)₂] where M = Mn, Co, Ni [2]. These complexes feature mononuclear metal centers with mixed protonation states of the phosphonate ligands.

One-dimensional coordination polymers result from the bridging capability of the phosphonate group. The phosphonate oxygen atoms can bridge multiple metal centers through various connectivity patterns, creating chain-like structures with different topologies [9] [10]. Two-dimensional networks are achieved when the phosphonate groups adopt bridging modes that connect metal centers in planar arrangements, often stabilized by hydrogen bonding and π-π stacking interactions [1].

Cluster Formation and Connectivity

A distinctive feature of phenylphosphonic acid coordination polymers is the formation of discrete cluster units that serve as building blocks for higher-dimensional structures. These clusters typically consist of metal polyhedra interconnected through phosphonate oxygen atoms via edge-sharing and corner-sharing modes [1]. The cluster units are further assembled into extended structures through supramolecular interactions including π-π stacking between phenyl rings and hydrogen bonding networks.

Mixed Ligand Systems

The incorporation of auxiliary nitrogen-donor ligands significantly impacts the structural features of phenylphosphonic acid coordination polymers. Research on mixed ligand systems has demonstrated that the presence of 4,4'-bipyridine or 1,2-di(4-pyridyl)ethylene as secondary ligands can dictate the overall framework dimensionality [10]. In these systems, the phosphonate groups provide structural stability through strong metal-phosphorus bonds, while the nitrogen donors control the connectivity and pore characteristics.

Hydrothermal Stability

Coordination polymers based on phenylphosphonic acid exhibit remarkable hydrothermal stability, often retaining their structural integrity under harsh conditions. The phosphonate monoester derivatives demonstrate particularly enhanced moisture stability due to the protective effect of hydrophobic alkyl groups that shield the hydrolytically vulnerable metal-oxygen bonds [11]. This enhanced stability is attributed to the stronger metal-phosphonate bonds compared to metal-carboxylate interactions.

Proton Conduction Networks

The structural features of phenylphosphonic acid coordination polymers make them particularly suitable for proton conduction applications. The uncoordinated acidic hydroxyl groups on phosphonate moieties, combined with coordinated water molecules, create extended hydrogen-bonding networks that facilitate proton transport [10]. The three-dimensional network structure provides multiple pathways for proton hopping, resulting in conductivities reaching 4.9 × 10⁻⁵ S cm⁻¹ at elevated temperatures and high humidity.

| Structural Feature | Dimensionality | Key Characteristics | Applications |

|---|---|---|---|

| Molecular complexes | 0D | Mixed protonation states | Catalysis |

| Chain structures | 1D | Bridging phosphonates | Sensors |

| Layer networks | 2D | Supramolecular assembly | Separations |

| Framework structures | 3D | Permanent porosity | Gas storage |

Isoreticular Metal-Organic Framework Design Strategies

The concept of isoreticular design has been successfully extended to phenylphosphonic acid-based metal-organic frameworks, enabling systematic tuning of framework properties while maintaining structural topology. This approach allows for the rational design of materials with predetermined characteristics through careful selection of metal nodes and organic linkers.

Phosphonate-Phosphinate Continuum

A groundbreaking development in isoreticular design involves the creation of frameworks that bridge the gap between phosphonate and phosphinate coordinating groups. The synthesis of the bifunctional ligand 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid [H₃PPP(Me)] has enabled the preparation of ICR-12, a metal-organic framework that is isoreticular to previously reported bisphosphinate MOFs. This achievement demonstrates that even linkers with different coordinating groups can form isoreticular structures, significantly expanding the scope of MOF design possibilities.

The isoreticular approach has been validated through the synthesis of ICR-13 using 1,4-benzenediphosphonic acid, which forms an isostructural MOF to ICR-12. This demonstrates the versatility of the iron(III)-phosphonate system and confirms that the isoreticular principle can be applied across different phosphorus-containing ligand families.

Systematic Metal Variation

One of the most remarkable achievements in phosphonate MOF design is the synthesis of sixteen isostructural frameworks from a single phosphono-carboxylate ligand derived from 1,1'-biphenol. These frameworks, with the general formula [M₃L₂(solvent)₂], accommodate sixteen different metal ions while maintaining identical channel structures. This systematic variation enables precise tuning of Lewis acidity, catalytic activity, and enantioselectivity without altering the underlying framework topology.

The metal variation strategy has proven particularly valuable for asymmetric catalysis applications, where different metals provide varying degrees of Lewis acidity and steric environments. The frameworks maintain high thermal stability (>350°C) and demonstrate excellent tolerance to boiling water, weak acids, and bases, making them suitable for demanding catalytic applications.

Ligand Functionalization Strategies

Post-synthetic modification represents another powerful strategy for isoreticular design in phosphonate MOFs. The incorporation of phosphonate ligands into existing frameworks through solvent-assisted ligand incorporation has been demonstrated with phenylphosphonic acid derivatives [4] [5]. This approach allows for the introduction of specific functionalities without disrupting the parent framework structure.

The use of phosphonate ligands in post-synthetic modification offers advantages over carboxylate-based approaches due to the stronger coordination of phosphonates to high-valent metals. This enhanced binding strength extends the pH range for ligand retention and enables stepwise incorporation of multiple ligand types [4] [5].

Bifunctional Catalyst Design

The isoreticular approach has been successfully applied to create bifunctional catalysts that combine Lewis acidic metal sites with coordinated phosphine ligands. The post-synthetic modification of hafnium-based MOF-808 with sulfonated phenylphosphines creates materials that can complex late transition metals while retaining the Lewis acidic properties of the framework. These bifunctional systems demonstrate superior catalytic performance in tandem reactions compared to homogeneous analogues.

Stability and Functionalization Optimization

The isoreticular design strategy enables systematic optimization of framework stability and functionalization. The introduction of hydrophobic groups in phosphonate ligands has been shown to enhance moisture stability by protecting vulnerable metal-oxygen bonds [11]. Similarly, the incorporation of functional groups for specific recognition or catalytic applications can be achieved while maintaining the core framework structure.

| Design Strategy | Key Features | Advantages | Applications |

|---|---|---|---|

| Metal variation | 16 isostructural MOFs | Tunable Lewis acidity | Asymmetric catalysis |

| Ligand bridging | Phosphonate-phosphinate continuum | Expanded design space | Gas storage |

| Post-synthetic modification | Functionalization retention | pH stability | Bifunctional catalysis |

| Stability optimization | Hydrophobic protection | Enhanced durability | Aqueous applications |

Bifunctional Ligand Applications

Phenylphosphonic acid and its derivatives have emerged as powerful bifunctional ligands in metal-organic framework chemistry, combining multiple coordination sites with diverse functional groups to create materials with enhanced properties and novel applications.

Dual Coordination Modes

The bifunctional nature of phenylphosphonic acid derivatives enables the formation of materials with multiple types of active sites. The phosphonate group provides strong coordination to framework metal centers, while additional functional groups can be incorporated to introduce secondary coordination sites or catalytic functionality. This dual coordination approach has been exemplified in the synthesis of MOF-808 derivatives functionalized with sulfonated phenylphosphines, creating materials that combine Lewis acidic hafnium sites with metal-phosphine coordination sites.

Catalytic Bifunctionality

The combination of Lewis acidic metal sites from the framework with coordinated transition metal complexes creates bifunctional catalysts with complementary reactivity. These systems can catalyze tandem reactions where one component activates substrates through acid-base chemistry while the other provides specific catalytic transformations. The spatial separation of catalytic sites allows for sequential reactions without interference between different catalytic mechanisms.

Research has demonstrated that bifunctional MOFs containing both Lewis acidic sites and metal-phosphine complexes can effectively catalyze reductive amination and hydroaminomethylation reactions. The heterogeneous nature of these catalysts provides advantages in terms of recyclability and product separation compared to homogeneous systems.

Sensing and Luminescence Applications

Bifunctional phosphonate ligands have been designed to incorporate both coordination functionality and luminescent properties. The ligand 5-sulfoisophthalic acid monosodium salt combined with phosphonic acid groups creates materials capable of both metal coordination and luminescence detection. These systems can serve as highly selective sensors for carcinoid biomarkers with detection limits in the nanomolar range.

The luminescence properties can be tuned through careful selection of metal centers and ligand functionalization. Terbium-based frameworks demonstrate particularly strong luminescence that can be selectively quenched by specific analytes, enabling the development of portable sensing devices.

Proton Conduction Enhancement

The incorporation of multiple functional groups in bifunctional phosphonate ligands creates extensive hydrogen bonding networks that enhance proton conduction properties. The combination of uncoordinated carboxylic acid groups, sulfonate groups, and phosphonate hydroxyl groups provides multiple pathways for proton transport through the framework structure.

These materials achieve proton conductivities of 2.3 × 10⁻⁴ S cm⁻¹ at 368 K and 95% relative humidity, making them suitable for fuel cell applications. The proton hopping mechanism is facilitated by the extensive hydrogen bonding networks formed between different functional groups.

Mixed Ligand Strategies

The combination of phosphonate ligands with complementary organic linkers enables the design of frameworks with tailored properties. Mixed ligand systems can combine the stability advantages of phosphonate coordination with the structural diversity provided by other ligand types. This approach has been successfully demonstrated in the synthesis of frameworks that incorporate both phosphonate and nitrogen-donor ligands [10].

Environmental Applications

Bifunctional phosphonate ligands have been designed for environmental remediation applications, particularly for the removal of pharmaceutical pollutants from water. The incorporation of specific functional groups such as dimethylamino or ethyl carboxylate groups enhances the affinity for target pollutants while maintaining the structural stability provided by phosphonate coordination.

These functionalized materials demonstrate superior performance compared to both non-functionalized analogues and activated carbon in the removal of emerging contaminants. The functional groups provide specific interactions with target molecules while the phosphonate framework ensures long-term stability.

| Functional Group | Primary Function | Secondary Function | Applications |

|---|---|---|---|

| Sulfonated phosphines | Framework coordination | Metal complexation | Bifunctional catalysis |

| Carboxylic acids | Luminescence | Proton conduction | Sensing, fuel cells |

| Amino groups | Pollutant recognition | Enhanced stability | Water treatment |

| Phenolic groups | Coordination | Catalytic activity | Asymmetric synthesis |

Stability and Functionalization of Metal-Organic Frameworks

The exceptional stability of phenylphosphonic acid-based metal-organic frameworks stems from the strong metal-phosphonate bonds and the ability to incorporate stabilizing functional groups. This stability, combined with diverse functionalization strategies, makes these materials particularly attractive for practical applications [11].

Thermal Stability Characteristics

Phenylphosphonic acid MOFs demonstrate remarkable thermal stability, often maintaining structural integrity above 350°C. The GTUB-4 framework, based on phosphonate nanotubular structures, exhibits thermal stability up to 400°C under nitrogen atmosphere. This enhanced thermal stability is attributed to the strong phosphonate-metal bonds and the rigid aromatic framework structure.

Thermogravimetric analysis of various phosphonate MOFs reveals a characteristic decomposition pattern. Initial weight loss occurs below 200°C due to solvent removal, followed by a stable region extending to 300-400°C. The main decomposition occurs at higher temperatures, with some frameworks showing conversion to thermally stable phosphide materials above 650°C.

Chemical Stability in Aqueous Media

The hydrolytic stability of phenylphosphonic acid MOFs surpasses that of many carboxylate-based frameworks. The stronger metal-phosphonate bonds resist hydrolysis in aqueous media, with some frameworks maintaining structural integrity in boiling water, weak acids, and bases. This enhanced stability is particularly pronounced in frameworks containing hydrophobic substituents that protect the metal-oxygen bonds from water attack.

The phosphonate monoester derivatives demonstrate exceptional moisture stability due to the protective effect of hydrophobic alkyl groups. These materials maintain crystallinity and porosity even under humid conditions, making them suitable for applications requiring long-term stability in aqueous environments [11].

Functionalization Strategies

Post-synthetic modification of phenylphosphonic acid MOFs enables the introduction of specific functionalities without compromising framework stability. The incorporation of functional groups through solvent-assisted ligand incorporation has been demonstrated with various phosphonate derivatives [4] [5]. This approach allows for the systematic tuning of framework properties while maintaining the underlying structural topology.

The stronger coordination of phosphonate ligands compared to carboxylates enables functionalization under more demanding conditions. The extended pH range for ligand retention allows for the incorporation of acid-sensitive functional groups that would be unstable in carboxylate-based systems [4] [5].

Enhanced Pollutant Removal

Functionalized phosphonate MOFs have shown exceptional performance in environmental applications. The introduction of specific functional groups such as dimethylamino and ethyl carboxylate groups creates materials with enhanced affinity for pharmaceutical pollutants while maintaining hydrolytic stability. These functionalized materials demonstrate superior performance compared to non-functionalized analogues and conventional adsorbents.

The stability enhancement provided by functional groups is particularly important for environmental applications where materials must maintain performance over extended periods. The combination of enhanced stability and specific recognition capabilities makes these materials attractive for water treatment applications.

Electrochemical Stability

Recent developments in phosphonate MOF chemistry have demonstrated exceptional electrochemical stability. Polyphosphonate covalent organic frameworks constructed via P-O-P linkages show stability in electrolyte solutions, making them suitable for electrochemical applications. These materials maintain structural integrity during electrochemical cycling, enabling applications in energy storage and conversion.

Catalytic Stability

The stability of phenylphosphonic acid MOFs under catalytic conditions has been demonstrated in various transformations. The frameworks maintain structural integrity during catalytic cycles, with some materials showing recyclability over multiple cycles without significant loss of activity. This stability is particularly important for industrial applications where catalyst longevity is crucial for economic viability.

Design Principles for Enhanced Stability

The design of stable phosphonate MOFs follows several key principles. The use of high-valent metal centers creates stronger metal-ligand bonds that resist hydrolysis. The incorporation of hydrophobic groups provides protection from water attack, while the rigid aromatic framework structure enhances thermal stability. The combination of these design elements creates materials with exceptional stability under demanding conditions [11].

| Stability Type | Temperature/Conditions | Duration | Performance Metrics |

|---|---|---|---|

| Thermal | 350-400°C | Hours | Structural retention |

| Hydrolytic | Boiling water | Days | Crystallinity maintained |

| Chemical | pH 1-12 | Weeks | Framework integrity |

| Electrochemical | Electrolyte solutions | Cycles | Capacity retention |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 95 of 96 companies with hazard statement code(s):;

H302 (92.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (75.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (24.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (31.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant